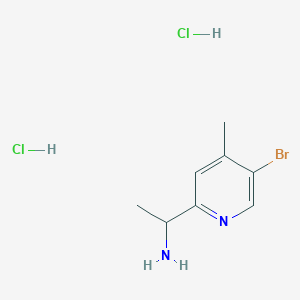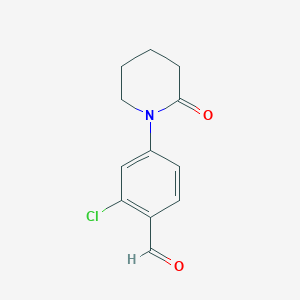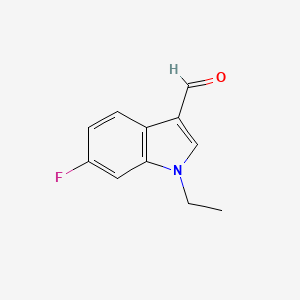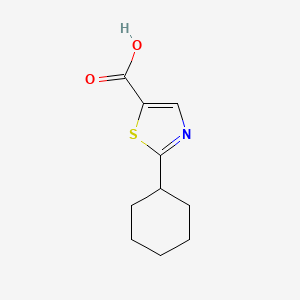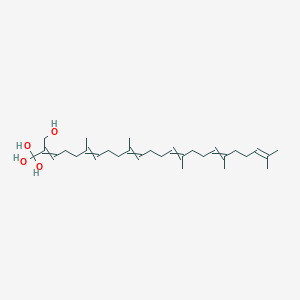![molecular formula C13H11F3N6 B12436556 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its significant antifungal properties and is commonly used in the pharmaceutical industry for the treatment of various fungal infections. Its structure consists of a difluorophenyl group, a fluoro group, and two triazole rings, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole rings and the introduction of the difluorophenyl and fluoro groups. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction with propargyl alcohol to form the triazole ring. The resulting intermediate is further reacted with fluorinating agents to introduce the fluoro group .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as copper(I) iodide are employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluorophenyl triazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with various nucleophilic groups.
Scientific Research Applications
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal diseases such as candidiasis and aspergillosis.
Industry: Used in the development of antifungal coatings and materials.
Mechanism of Action
The antifungal activity of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi[4][4].
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A second-generation triazole antifungal with enhanced activity against a broader spectrum of fungi.
Itraconazole: A triazole antifungal used for the treatment of systemic fungal infections.
Uniqueness
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which enhances its antifungal activity and selectivity. The presence of both difluorophenyl and fluoro groups contributes to its potency and effectiveness against resistant fungal strains .
Properties
Molecular Formula |
C13H11F3N6 |
|---|---|
Molecular Weight |
308.26 g/mol |
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-fluoro-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11F3N6/c14-10-1-2-11(12(15)3-10)13(16,4-21-8-17-6-19-21)5-22-9-18-7-20-22/h1-3,6-9H,4-5H2 |
InChI Key |
KOEIAOVEUSZBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
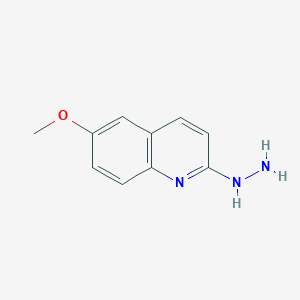
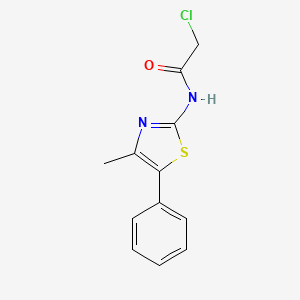

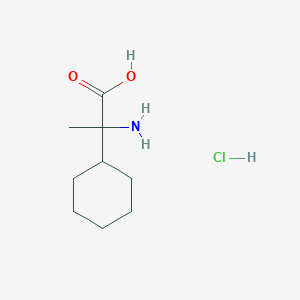
![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)

